molecular formula C25H33N3O5S B11528915 N-[(N'-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide

N-[(N'-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B11528915
M. Wt: 487.6 g/mol
InChI Key: WFFVMJILVNBGIF-UHFFFAOYSA-N
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Description

N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C25H33N3O5S

Molecular Weight

487.6 g/mol

IUPAC Name

N-(cycloheptylideneamino)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)acetamide

InChI

InChI=1S/C25H33N3O5S/c1-18-13-19(2)15-21(14-18)28(17-25(29)27-26-20-9-7-5-6-8-10-20)34(30,31)22-11-12-23(32-3)24(16-22)33-4/h11-16H,5-10,17H2,1-4H3,(H,27,29)

InChI Key

WFFVMJILVNBGIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NN=C2CCCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide shares similarities with other sulfonamide derivatives and hydrazinecarbonyl compounds.
  • Other similar compounds include N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide and N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-3,4-dimethoxybenzene-1-sulfonamide.

Uniqueness

The uniqueness of N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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